molecular formula C9H2Cl6O3 B7798086 Chloroendic anhydride

Chloroendic anhydride

Cat. No.: B7798086
M. Wt: 370.8 g/mol
InChI Key: FLBJFXNAEMSXGL-SBUZQEQSSA-N
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Description

Chloroendic anhydride (CAS: 115-27-5) is a hexachlorinated bicyclic anhydride with the molecular formula C₉H₂Cl₆O₃ and a molecular weight of 370.828 g/mol . Its IUPAC name is 4,7-methanoisobenzofuran-1,3-dione, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-, and it is structurally characterized by a bicyclo[2.2.1]hept-5-ene framework substituted with six chlorine atoms and two carbonyl groups . This compound is also known as HET anhydride (Hexachloroendomethylenetetrahydrophthalic Anhydride) and is used as a flame retardant in epoxy resins and polyesters due to its high chlorine content (57.4% by weight) .

This compound is formed during the composting of endosulfan-containing vegetable waste via dehydration reactions, indicating its role as a degradation byproduct in environmental processes .

Properties

IUPAC Name

(1S,7R)-1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H2Cl6O3/c10-3-4(11)8(13)2-1(5(16)18-6(2)17)7(3,12)9(8,14)15/h1-2H/t1?,2?,7-,8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBJFXNAEMSXGL-SBUZQEQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C(C(=O)OC1=O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C12C(C(=O)OC1=O)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2Cl6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reactant Specifications

  • Ultra-high purity HCCPD : ≥98% purity (preferably ≥99.9%), minimizing impurities like hexachlorobutadiene (<0.02%) and octachlorocyclopentadiene (<0.02%).

  • Maleic anhydride : Used in 1–10 mol% excess to ensure complete HCCPD conversion.

Reaction Conditions

  • Temperature : 140°C–160°C (optimal range for balancing reaction rate and byproduct suppression).

  • Duration : 3–30 hours, depending on batch size and heating uniformity.

  • Solvent : ≤10 wt% monochlorobenzene (4–6% preferred) to lower viscosity without requiring post-reaction distillation.

Post-Reaction Processing

  • Drying : Reaction mixture is spread into shallow trays and heated under vacuum (subatmospheric pressure) to remove residual HCCPD and solvent.

  • Solidification : Cooled to ambient temperature, forming a solid cake.

  • Size reduction : Ground into a fine powder (median particle size <10 µm).

Table 1: Solvent-Free Process Parameters

ParameterValue/Description
HCCPD purity≥99.9%
Maleic anhydride excess2–5 mol%
Reaction temperature140°C–160°C
Drying pressure50–100 mmHg
Final product purity≥97% chlorendic anhydride

Solvent-Assisted Synthesis and Hydrolysis Considerations

While solvent-free methods dominate modern production, early processes utilized chlorinated benzenes (e.g., monochlorobenzene) to facilitate mixing and heat transfer. However, these methods required energy-intensive solvent recovery steps. Post-reaction hydrolysis is a critical concern, as chlorendic anhydride readily converts to chlorendic acid in aqueous environments. Industrial protocols thus emphasize anhydrous conditions during synthesis and storage.

Chinese Patent CN103087014A: Optimized Catalytic Approach

The CN103087014A method introduces a catalytic system to enhance reaction kinetics and yield:

  • Catalyst : Lewis acids (e.g., FeCl₃) at 0.1–1 wt%.

  • Temperature : 120°C–150°C, reducing energy input.

  • Yield improvement : 95–98% vs. 85–90% in non-catalytic routes.

This approach reduces reaction time to 8–12 hours, though catalyst removal adds a purification step.

Purity and Impurity Profile

Commercial chlorendic anhydride typically contains:

  • Chlorendic acid : 1–3% (from ambient moisture exposure).

  • Residual solvents : <0.1% monochlorobenzene.

  • Maleic anhydride : <0.25%.

Advanced analytical methods, including gas chromatography-mass spectrometry (GC-MS), ensure compliance with safety standards.

Comparative Analysis of Production Methods

Table 2: Method Comparison

MethodSolvent-FreeCatalyticTraditional Solvent-Based
Reaction time3–30 hours8–12 hours24–48 hours
Yield90–92%95–98%80–85%
Solvent recoveryNot requiredNot requiredRequired
Energy consumptionModerateLowHigh
Capital costHigh (vacuum ovens)ModerateHigh (distillation)

Chemical Reactions Analysis

Hydrolysis to Chlorendic Acid

Chlorendic anhydride undergoes rapid hydrolysis in the presence of water, forming chlorendic acid (C₉H₄Cl₆O₄). This reaction is instantaneous under ambient conditions due to the electrophilic nature of the anhydride carbonyl groups .

Reaction:
C₉H₂Cl₆O₃ + H₂O → C₉H₄Cl₆O₄\text{C₉H₂Cl₆O₃ + H₂O → C₉H₄Cl₆O₄}

Key Properties:

  • Kinetics: Hydrolysis occurs within seconds in aqueous environments .

  • Environmental Impact: Releases chlorendic acid, which exhibits moderate water solubility (0.499 g/L) .

  • Reversibility: Chlorendic acid can revert to the anhydride upon heating (>209°C) .

Mechanism:

  • Nucleophilic attack by water on the carbonyl carbon.

  • Cleavage of the anhydride bond, forming chlorendic acid .

Thermal Decomposition

At elevated temperatures, chlorendic anhydride decomposes into maleic anhydride (C₄H₂O₃) and hexachlorocyclopentadiene (C₅Cl₆) .

Reaction:
C₉H₂Cl₆O₃ → C₄H₂O₃ + C₅Cl₆\text{C₉H₂Cl₆O₃ → C₄H₂O₃ + C₅Cl₆}

Thermochemical Data:

ParameterValueMethodReference
ΔH° (Enthalpy)315 kJ/molIonization

Implications:

  • This retro-Diels-Alder reaction is endothermic, requiring significant energy input.

  • Hexachlorocyclopentadiene is a volatile chlorinated hydrocarbon, contributing to flame retardancy by releasing chlorine radicals that quench combustion .

Reactivity with Nucleophiles (Theoretical Pathways)

While specific studies on chlorendic anhydride’s reactions with alcohols or amines are scarce, general acid anhydride chemistry predicts:

Esterification:
C₉H₂Cl₆O₃ + ROH → C₉H₃Cl₆O₄R + C₉H₄Cl₆O₄\text{C₉H₂Cl₆O₃ + ROH → C₉H₃Cl₆O₄R + C₉H₄Cl₆O₄}

  • Expected to proceed via nucleophilic acyl substitution, producing esters and chlorendic acid .

Amidation:
C₉H₂Cl₆O₃ + NH₃/R₂NH → C₉H₃Cl₆O₃NHR’ + C₉H₄Cl₆O₄\text{C₉H₂Cl₆O₃ + NH₃/R₂NH → C₉H₃Cl₆O₃NHR' + C₉H₄Cl₆O₄}

  • Amides form through analogous mechanisms, with pyridine often used to scavenge protons .

Stability and Environmental Behavior

  • Ambient Stability: Non-reactive under normal storage conditions (20–25°C) .

  • Photodegradation: Reacts with sunlight to accelerate hydrolysis .

  • Ecotoxicity: Hydrolysis product (chlorendic acid) is persistent in aquatic systems, with a log Kow of -1.59, indicating low bioaccumulation potential .

Toxicological Byproducts

  • Chlorendic Acid: Classified as a potential carcinogen (hepatocellular adenomas in rodents) .

  • Hexachlorocyclopentadiene: Toxic upon inhalation or dermal exposure; implicated in DNA damage .

Scientific Research Applications

Industrial Applications

  • Flame Retardants :
    • Polyester Resins : Chloroendic anhydride is primarily used in the production of unsaturated polyester resins. These resins are widely applied in electrical systems, engineering plastics, and paints. In Europe, about 80% of chlorendic acid produced is utilized in flame-retardant composites for building materials .
    • Textiles : It is also employed in the textile industry to enhance the flame resistance of wool fabrics through finishing treatments .
  • Corrosion Resistance :
    • Chemical Process Equipment : The compound is used to manufacture fiberglass-reinforced resins that provide corrosion resistance in chemical process equipment such as tanks and piping. In the USA, a significant portion (70-80%) of chlorendic acid is dedicated to this application .
  • Paints and Coatings :
    • This compound functions as a reactive flame retardant in various coatings and paints, enhancing their performance and safety .

Case Study 1: Flame Retardant Efficacy

A study evaluated the effectiveness of this compound in polyester resin formulations. The results indicated that incorporating this anhydride significantly improved the flame resistance of the final product compared to formulations without it. This study underscores its importance in safety applications within construction materials.

Case Study 2: Occupational Exposure

Research has highlighted occupational asthma cases among workers exposed to this compound during welding processes. Monitoring air quality revealed concentrations ranging from <2 to 44 µg/m³, suggesting that even low-level exposure can lead to respiratory issues . This emphasizes the need for protective measures in environments where this compound is used.

Environmental Impact

This compound poses potential environmental risks due to its properties as a skin irritant and respiratory sensitizer . Its degradation products can contribute to pollution if not managed properly during industrial processes.

Summary Table of Applications

Application AreaSpecific UsePercentage Usage (Approx.)
Flame RetardantsPolyester Resins80% (Europe)
Corrosion ResistanceChemical Process Equipment70-80% (USA)
Textile IndustryFlame-retardant Treatment for Wool FabricsVariable
Paints and CoatingsReactive Flame RetardantsVariable

Comparison with Similar Compounds

Structural and Physicochemical Properties

Chloroendic anhydride is distinguished from other anhydrides by its bicyclic framework and high chlorine content. Below is a comparative analysis with maleic anhydride, phthalic anhydride, and dimethylmaleic anhydride:

Property This compound Maleic Anhydride Phthalic Anhydride 2,3-Dimethylmaleic Anhydride
Molecular Formula C₉H₂Cl₆O₃ C₄H₂O₃ C₈H₄O₃ C₆H₆O₃
Molecular Weight (g/mol) 370.828 98.06 148.12 126.11
CAS Number 115-27-5 108-31-6 85-44-9 766-39-2
Structure Bicyclo[2.2.1]heptene derivative Five-membered cyclic anhydride Aromatic cyclic anhydride Five-membered cyclic anhydride
Chlorine Content 57.4% 0% 0% 0%
Key Applications Flame retardant, epoxy resins Polymer synthesis, Diels-Alder reactions Plasticizers, dyes Antifungal agents
Key References

Key Observations :

  • This compound’s high chlorine content and bicyclic structure make it thermally stable and less reactive in nucleophilic reactions compared to maleic or phthalic anhydrides, which are more electrophilic due to their planar, electron-deficient rings .
  • Unlike phthalic anhydride (an aromatic compound), this compound lacks conjugation across its bicyclic system, reducing its resonance stabilization .

Reactivity and Functional Comparisons

Research Findings and Data

Antifungal Activity Comparison

Compound EC₅₀ (mM) MIC (mM) Target Organism
2,3-Dimethylmaleic Anhydride 0.31 1.11 Sclerotinia sclerotiorum
Diphenylmaleic Anhydride 0.15 0.56 Sclerotinia sclerotiorum
Dimethyl Maleate 3.99 9.58 Sclerotinia sclerotiorum
This compound Not reported Not reported Not reported

Source :

Thermochemical Properties

  • Nitrophthalic Anhydrides: 3-Nitrophthalic anhydride exhibits a theoretical vs. experimental enthalpy of formation difference of -9.7 kJ·mol⁻¹, while 4-nitrophthalic anhydride shows a smaller discrepancy (-2.6 kJ·mol⁻¹) . This compound’s thermochemical data is lacking, but its high chlorine content likely increases its thermal stability compared to non-halogenated analogs.

Biological Activity

Chlorendic anhydride, a chlorinated cyclic anhydride, is primarily utilized in the production of flame-retardant materials and has been studied for its biological activity. This article synthesizes findings from various studies to elucidate its biological effects, toxicity, and potential health risks.

Chlorendic anhydride is derived from chlorendic acid, with the chemical formula C9H4Cl6O4C_9H_4Cl_6O_4. It is used extensively as a curing agent in polyester resins and epoxy systems, particularly in applications requiring enhanced flame resistance. The compound's reactivity and ability to bond covalently to polymer matrices reduce its environmental leaching, although it can still be released under specific conditions such as hydrolysis .

Acute Toxicity

Chlorendic anhydride exhibits significant irritant properties. Studies indicate it is a skin irritant and can cause severe eye and respiratory irritation in laboratory animals, particularly rabbits . In dermal exposure studies on guinea pigs, it was identified as a skin sensitizer, while no such effect was noted for chlorendic acid .

Chronic Toxicity and Carcinogenicity

Long-term exposure studies have provided insights into the chronic effects of chlorendic anhydride. A 90-day feeding study on rats revealed a No Observed Effect Level (NOEL) of 125 mg/kg body weight per day . Additionally, evidence suggests that chlorendic acid has carcinogenic potential, with studies showing increased incidences of liver tumors in treated rats and mice . The carcinogenic effects are attributed to the compound's ability to induce cellular changes leading to tumor formation.

Mutagenicity Studies

Research into the mutagenic potential of chlorendic anhydride has yielded mixed results. In tests using Salmonella typhimurium and other assays, no mutagenic effects were observed at doses up to 7500 µg/plate . However, significant unscheduled DNA synthesis was noted in human WI-38 cells, indicating potential genotoxicity under certain conditions .

Case Studies and Occupational Exposure

Occupational exposure to chlorendic anhydride has been documented in welding environments where it is released as a fume. Reports indicate that workers exposed to chlorendic anhydride can develop occupational asthma and other respiratory issues . These findings emphasize the need for stringent safety measures in industries utilizing this compound.

Environmental Impact

Chlorendic anhydride's environmental persistence is notable; its half-life in soil ranges from 140 to 280 days. It has been shown to exert toxic effects on aquatic organisms at concentrations around 250 mg/liter . The environmental release during manufacturing processes or degradation of products containing chlorendic anhydride poses risks to ecosystems.

Summary of Key Findings

Study Type Findings
Acute Toxicity Skin irritant; severe eye/respiratory irritant in rabbits
Chronic Toxicity NOEL: 125 mg/kg body weight/day; liver tumors in long-term studies
Mutagenicity No mutagenicity in bacterial assays; DNA synthesis in human cells
Occupational Health Risks Asthma cases reported among welders; respiratory sensitization
Environmental Effects Toxic to algae; persistent in soil

Q & A

Q. Q1. What are the optimal synthetic pathways for Chloroendic anhydride, and how can experimental variables (e.g., temperature, molar ratios) be systematically optimized?

Methodological Answer:

  • Step 1: Start with precursor selection (e.g., acid chlorides or anhydrides) and compare reaction efficiency using kinetic studies .
  • Step 2: Employ factorial design to test variables like temperature (e.g., 60–120°C), molar ratios (1:1 to 1:3), and catalysts. Use tools like ACDlabs for predictive modeling of reaction outcomes .
  • Step 3: Validate reproducibility by repeating experiments under controlled conditions and cross-referencing with primary literature protocols .

Q. Q2. How can researchers characterize the purity and structural integrity of this compound derivatives?

Methodological Answer:

  • Step 1: Use FT-IR and NMR to confirm functional groups (e.g., anhydride peaks at ~1800 cm⁻¹ in IR) and structural consistency .
  • Step 2: Perform HPLC or GC-MS to assess purity, ensuring baseline separation of impurities.
  • Step 3: Cross-validate results with elemental analysis and X-ray crystallography (if crystalline derivatives are synthesized) .

Advanced Research Questions

Q. Q3. How should researchers address contradictions in reported adsorption capacities of this compound-based materials (e.g., discrepancies in metal ion adsorption data)?

Methodological Answer:

  • Step 1: Conduct a meta-analysis of existing studies, comparing variables like pH, temperature, and substrate preparation (e.g., cellulose modification methods in ).
  • Step 2: Replicate conflicting experiments under standardized conditions, documenting deviations (e.g., EDTA titration protocols for Ca²⁺ adsorption ).
  • Step 3: Apply statistical tools (ANOVA, t-tests) to identify significant outliers and propose mechanistic explanations (e.g., surface functionalization differences) .

Q. Q4. What strategies can mitigate experimental artifacts when studying this compound’s reactivity in solvent-free systems?

Methodological Answer:

  • Step 1: Design control experiments to isolate side reactions (e.g., hydrolysis vs. acetylation) using inert atmospheres or moisture-free setups .
  • Step 2: Monitor reaction progress in real-time via in-situ techniques like Raman spectroscopy.
  • Step 3: Validate results with isotopic labeling (e.g., deuterated solvents) to trace reaction pathways .

Q. Q5. How can computational models enhance the prediction of this compound’s environmental behavior (e.g., degradation pathways or ecotoxicity)?

Methodological Answer:

  • Step 1: Use density functional theory (DFT) to simulate hydrolysis or photodegradation pathways, identifying reactive intermediates .
  • Step 2: Integrate experimental data (e.g., LC-MS fragmentation patterns) to refine computational parameters.
  • Step 3: Validate predictions with microcosm studies, measuring half-lives in soil/water systems under varying pH and UV exposure .

Methodological Frameworks

Q. Table 1: Key Parameters for Reproducible Synthesis

VariableOptimal RangeMeasurement ToolReference
Molar Ratio1:1.5–1:2.5ACDlabs Software
Temperature80–100°CCalibrated Reactors
Catalyst Load0.5–2.0 wt%Gravimetric Analysis

Q. Table 2: Common Artifacts in Solvent-Free Reactions

ArtifactMitigation StrategyValidation Method
HydrolysisAnhydrous MgSO₄Karl Fischer Titration
OligomerizationShort Reaction TimesGPC Analysis
Thermal DegradationControlled Heating RatesTGA-DSC

Research Gaps and Future Directions

  • Limitations: Current studies lack standardized protocols for cross-laboratory reproducibility, particularly in adsorption capacity measurements .
  • Unresolved Questions:
    • Mechanistic role of this compound in multi-component catalytic systems.
    • Long-term stability of derivatives under environmental stressors (e.g., UV, microbial activity).
  • Recommendations:
    • Adopt open-access data repositories for sharing raw experimental datasets .
    • Collaborate across disciplines (e.g., computational chemistry and environmental science) to address scalability and ecological impact .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloroendic anhydride
Reactant of Route 2
Reactant of Route 2
Chloroendic anhydride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.